molecular formula C21H25ClN2O2 B263343 N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide

N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No. B263343
M. Wt: 372.9 g/mol
InChI Key: RZUWLFUMXMDQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide, commonly referred to as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

BPCA exerts its therapeutic effects through modulation of the endocannabinoid system. Specifically, it acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, BPCA increases the levels of endocannabinoids in the brain, leading to neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, BPCA has been shown to modulate other neurotransmitter systems, including the dopaminergic and serotonergic systems. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to improved neuronal function and survival.

Advantages and Limitations for Lab Experiments

One advantage of BPCA is its high selectivity for FAAH, which minimizes off-target effects. Additionally, its ability to modulate multiple neurotransmitter systems makes it a versatile tool for studying the neurobiology of various disorders. However, BPCA's relatively low potency and limited solubility can make it challenging to work with in certain experimental settings.

Future Directions

There are several areas of future research that could further elucidate the potential therapeutic applications of BPCA. One direction is the investigation of BPCA's effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, studies could explore the potential of BPCA as a treatment for other neurological conditions, such as multiple sclerosis and traumatic brain injury. Finally, the development of more potent and soluble analogs of BPCA could improve its utility as a research tool and potential therapeutic agent.

Synthesis Methods

The synthesis of BPCA involves the reaction between 4-chloro-3-methylphenol and N-benzylpiperidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with chloroacetyl chloride and triethylamine to obtain BPCA. This synthesis method has been optimized to achieve high yield and purity of BPCA.

Scientific Research Applications

BPCA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. BPCA has also been investigated for its potential as an analgesic and anticonvulsant agent.

properties

Product Name

N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C21H25ClN2O2/c1-16-13-19(7-8-20(16)22)26-15-21(25)23-18-9-11-24(12-10-18)14-17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,23,25)

InChI Key

RZUWLFUMXMDQJG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.